molecular formula C8H13N3O3S B11796947 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one

2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B11796947
M. Wt: 231.27 g/mol
InChI Key: LHPRZJODKJDKIT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and ethylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethylsulfonyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one
  • 2-(Dimethylamino)-5-(propylsulfonyl)pyrimidin-4(3H)-one
  • 2-(Dimethylamino)-5-(butylsulfonyl)pyrimidin-4(3H)-one

Uniqueness

2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is unique due to its specific ethylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different alkyl sulfonyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

2-(dimethylamino)-5-ethylsulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O3S/c1-4-15(13,14)6-5-9-8(11(2)3)10-7(6)12/h5H,4H2,1-3H3,(H,9,10,12)

InChI Key

LHPRZJODKJDKIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(NC1=O)N(C)C

Origin of Product

United States

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